

Application Notes and Protocols for DU-145 Cell Culture

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Compound of Interest

Compound Name: DU-14

Cat. No.: B1228312

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **DU-145** cell line, derived from a metastatic brain lesion of a patient with prostate carcinoma, is a cornerstone in prostate cancer research. These adherent, epithelial-like cells are androgen-insensitive, making them a valuable model for studying the progression of hormone-refractory prostate cancer. This document provides a comprehensive guide to the culture and maintenance of the **DU-145** cell line, including detailed protocols for media preparation, cell handling, and cryopreservation.

Cell Line Characteristics

Characteristic	Description
Origin	Human Prostate Carcinoma (Metastatic to Brain)
Morphology	Epithelial-like
Growth Properties	Adherent
Androgen Receptor Status	Negative/Low
Prostate-Specific Antigen (PSA) Expression	Negative
Doubling Time	Approximately 30-40 hours[1]
Biosafety Level	BSL-1

Quantitative Culture Parameters

The following table summarizes key quantitative parameters for the successful culture of **DU-145** cells.

Parameter	Value
Seeding Density	2×10^4 cells/cm ² [2]
Subcultivation Ratio	1:4 to 1:6[3]
Trypsin-EDTA Concentration	0.25% (w/v) Trypsin-0.53 mM EDTA
Centrifugation Speed	125 x g
Centrifugation Time	5-7 minutes
Cryopreservation Density	1×10^6 cells/mL
DMSO Concentration for Cryopreservation	7.5% - 10%

Experimental Protocols

Media Preparation: Complete Growth Medium

Objective: To prepare the complete growth medium required for the routine culture of **DU-145** cells.

Materials:

- Eagle's Minimum Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS)
- Fetal Bovine Serum (FBS), heat-inactivated
- L-Glutamine
- Sodium Bicarbonate (NaHCO_3)
- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin (optional)

Protocol:

- Begin with a bottle of basal EMEM.
- Aseptically add FBS to a final concentration of 10%.
- Add L-Glutamine to a final concentration of 2 mM.
- Add Sodium Bicarbonate to a final concentration of 1.5 g/L.
- Add NEAA to a final concentration of 1%.
- (Optional) Add Penicillin-Streptomycin to a final concentration of 1%.
- Mix the complete medium thoroughly by gentle inversion.
- Store the complete medium at 2-8°C, protected from light.

Thawing of Cryopreserved **DU-145** Cells

Objective: To properly thaw and establish a viable culture of **DU-145** cells from a cryopreserved vial.

Protocol:

- Rapidly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should be complete within 60 seconds.
- Decontaminate the exterior of the vial with 70% ethanol.
- Under sterile conditions in a biological safety cabinet, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotectant.
- Carefully aspirate the supernatant without disturbing the cell pellet.
- Gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-75 culture flask.
- Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
- Change the medium the following day to remove any residual cryoprotectant and dead cells.

Routine Maintenance and Subculture of DU-145 Cells

Objective: To maintain a healthy, sub-confluent culture of **DU-145** cells and to passage them for expansion.

Protocol:

- Observe the cells under an inverted microscope to assess confluency. Cells should be passaged when they reach 80-90% confluency.
- Aspirate the spent culture medium from the flask.
- Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without Ca²⁺ and Mg²⁺ to remove any residual serum.

- Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell monolayer is covered.
- Incubate the flask at 37°C for 5-15 minutes, or until the cells detach. Observe the cells under the microscope to monitor detachment. Avoid over-trypsinization.
- Once the cells have detached, add 6-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5-7 minutes.
- Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.
- Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
- Seed new T-75 flasks with the desired number of cells (e.g., at a seeding density of 2×10^4 cells/cm²) in fresh, pre-warmed complete growth medium.
- Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO₂.
- Change the culture medium 2-3 times per week.

Cryopreservation of DU-145 Cells

Objective: To prepare and freeze a stock of **DU-145** cells for long-term storage.

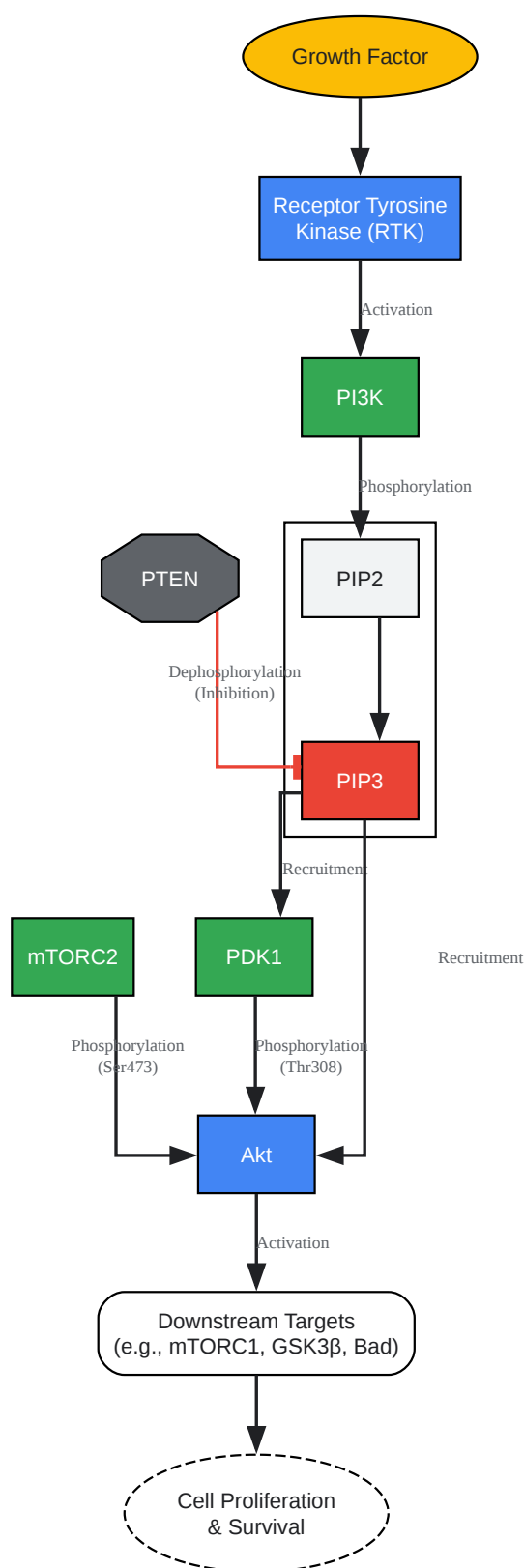
Protocol:

- Follow steps 1-9 of the subculture protocol to obtain a cell pellet.
- Prepare the cryopreservation medium: Complete growth medium supplemented with 7.5% - 10% Dimethyl Sulfoxide (DMSO).

- Resuspend the cell pellet in the prepared cryopreservation medium at a density of 1×10^6 cells/mL.
- Aliquot 1 mL of the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 4 hours to ensure a slow cooling rate of approximately -1°C per minute.
- For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

Signaling Pathway Visualization

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently observed in prostate cancer.

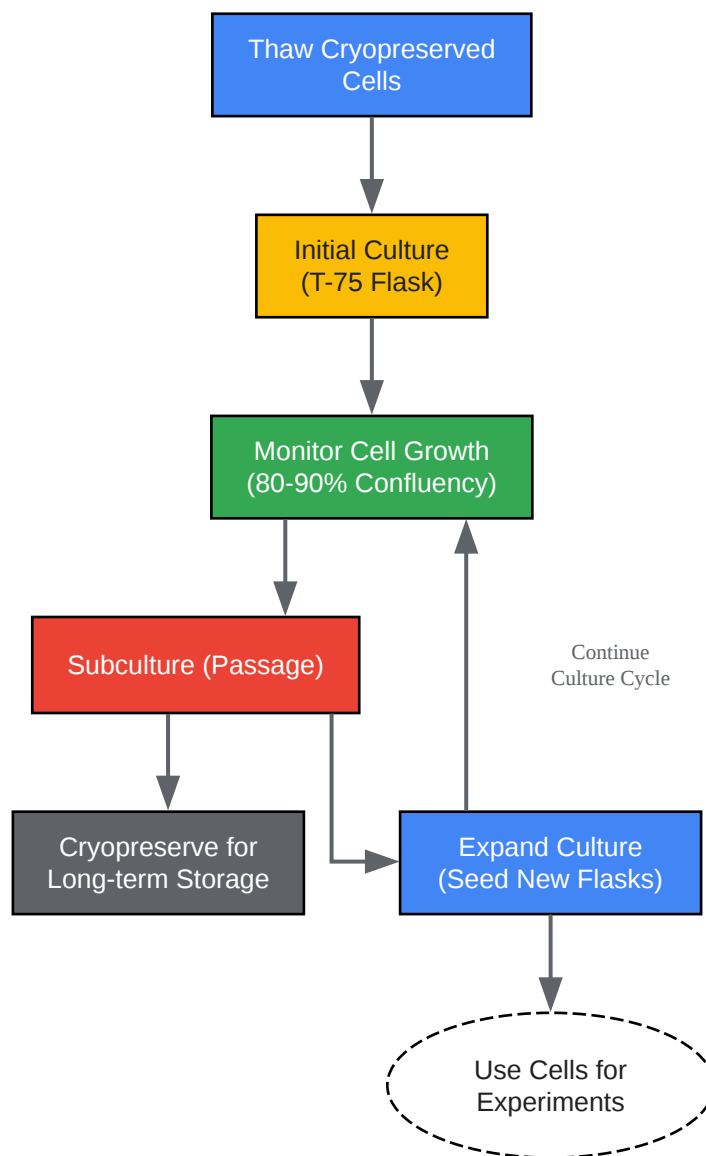


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Caption: PI3K/Akt Signaling Pathway in **DU-145** Cells.

Experimental Workflow

The following diagram illustrates the general workflow for culturing **DU-145** cells, from thawing to expansion and cryopreservation.



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Caption: General Workflow for **DU-145** Cell Culture.

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